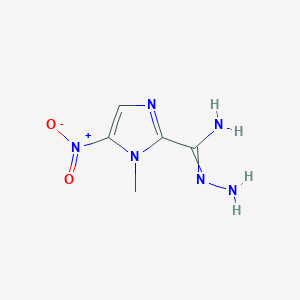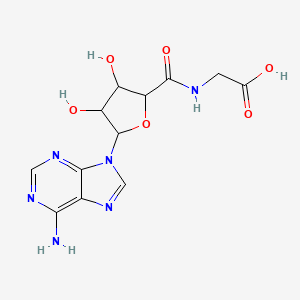
2,2-Diethyl-2,3-dihydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diethyl-2,3-dihydro-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of 2,2-diethyl-2,3-dihydro-benzothiazole consists of a benzene ring fused to a thiazole ring, with two ethyl groups attached to the second carbon atom of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-2,3-dihydro-benzothiazole can be achieved through several methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions. Another approach is the cyclization of thioamides or carbon dioxide in the presence of suitable catalysts .
Industrial Production Methods
In industrial settings, the production of 2,2-diethyl-2,3-dihydro-benzothiazole often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-diethyl-2,3-dihydro-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
2,2-diethyl-2,3-dihydro-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,2-diethyl-2,3-dihydro-benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzothiazole: Lacks the ethyl groups, resulting in different chemical properties and reactivity.
2-aminobenzothiazole: Contains an amino group, which significantly alters its biological activity and applications.
Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of various substitutions
Uniqueness
2,2-diethyl-2,3-dihydro-benzothiazole is unique due to the presence of the ethyl groups, which enhance its lipophilicity and influence its interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
CAS No. |
36777-87-4 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2,2-diethyl-3H-1,3-benzothiazole |
InChI |
InChI=1S/C11H15NS/c1-3-11(4-2)12-9-7-5-6-8-10(9)13-11/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
FZANMVKKUNBCSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=CC=CC=C2S1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)



![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)

![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)






